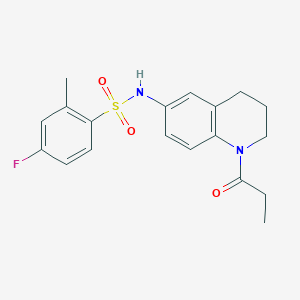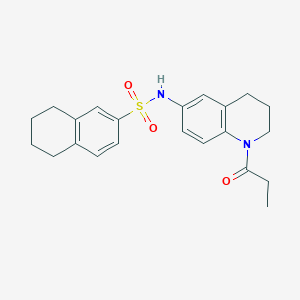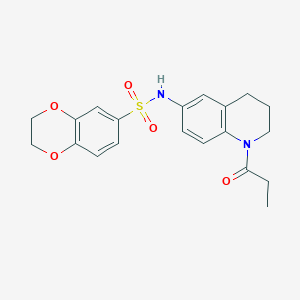![molecular formula C22H29N3O5S2 B6570502 N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)butanamide CAS No. 946347-31-5](/img/structure/B6570502.png)
N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)butanamide is a synthetic organic compound featuring a unique combination of sulfonyl, sulfonamide, and amide functionalities
Preparation Methods
Synthetic routes and reaction conditions: The compound can be synthesized using a multi-step process Typically, the synthesis begins with the preparation of 1,2,3,4-tetrahydroquinoline, which is then functionalized with a sulfonyl group
Industrial production methods: Industrial synthesis of this compound generally follows similar routes but optimized for large-scale production. Key factors include the selection of solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of reactions it undergoes:
Oxidation: The compound can undergo oxidation at various points in its structure, including the sulfonyl and sulfonamide groups.
Reduction: Reduction reactions typically target the sulfonyl group, converting it into corresponding sulfoxides or sulfides.
Substitution: The aromatic ring in the quinoline moiety can participate in electrophilic and nucleophilic substitution reactions.
Common reagents and conditions used in these reactions: Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often utilize halogenating agents, nucleophiles, and bases.
Major products formed from these reactions: The major products depend on the specific reaction conditions but can include various sulfonyl and sulfonamide derivatives, along with modifications on the quinoline ring.
Scientific Research Applications
In chemistry: The compound can be used as a building block in the synthesis of more complex molecules, offering versatility in creating novel sulfonyl-containing structures.
In biology and medicine: Due to its functional groups, the compound may have potential as a therapeutic agent. Sulfonamides are known for their antibacterial properties, and the quinoline moiety may provide additional biological activity.
In industry: The compound’s stability and reactivity make it useful in industrial applications, such as the synthesis of specialty chemicals and materials.
Mechanism of Action
The compound’s mechanism of action can vary depending on its application. In potential medicinal uses, it may target specific enzymes or receptors due to its sulfonamide group, which is known to inhibit bacterial enzymes. The quinoline moiety could interact with nucleic acids or proteins, further enhancing its biological activity.
Comparison with Similar Compounds
1,2,3,4-tetrahydroquinoline derivatives
Sulfonyl-containing compounds
Sulfonamide derivatives
Butanamide derivatives
This was your brief tour through the world of N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)butanamide. Use wisely, my friend!
Properties
IUPAC Name |
N-[4-[(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)sulfamoyl]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S2/c1-3-6-22(26)23-18-8-11-20(12-9-18)32(29,30)24-19-10-13-21-17(16-19)7-5-14-25(21)31(27,28)15-4-2/h8-13,16,24H,3-7,14-15H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORPAHBQNPOTJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)CCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide](/img/structure/B6570437.png)
![N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide](/img/structure/B6570442.png)
![N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide](/img/structure/B6570452.png)
![N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide](/img/structure/B6570456.png)
![N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]propanamide](/img/structure/B6570457.png)
![8-(2-ethylbutanoyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6570461.png)
![8-(2-ethylbutanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6570466.png)
![N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-ethylbutanamide](/img/structure/B6570473.png)
![N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)butanamide](/img/structure/B6570488.png)
![N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}butanamide](/img/structure/B6570506.png)
![N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}butanamide](/img/structure/B6570515.png)
